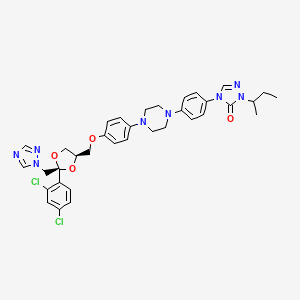
Orungal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is widely used to treat various fungal infections, including aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . Orungal works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting the cell membrane’s integrity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Orungal involves multiple steps, starting from simple organic compounds. The key steps include the formation of the triazole ring and the attachment of various functional groups to achieve the final structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired chemical bonds .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and reduces the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Orungal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxyitraconazole, a major metabolite.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include hydroxyitraconazole, keto-itraconazole, and N-desalkyl-itraconazole . These metabolites retain some antifungal activity and contribute to the overall efficacy of this compound.
Aplicaciones Científicas De Investigación
Orungal has a wide range of scientific research applications, including:
Mecanismo De Acción
Orungal exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its depletion leads to increased membrane permeability and cell death. The inhibition of this enzyme is achieved through the binding of this compound to the heme iron of the enzyme, preventing the conversion of lanosterol to ergosterol .
Comparación Con Compuestos Similares
Similar Compounds
Orungal is similar to other azole antifungals, such as fluconazole, voriconazole, and posaconazole . These compounds share a common mechanism of action but differ in their spectrum of activity, pharmacokinetics, and side effect profiles.
Uniqueness
This compound has a broader spectrum of activity compared to fluconazole but is not as broad as voriconazole or posaconazole . It is particularly effective against Aspergillus species, which fluconazole is not . Additionally, this compound has been shown to inhibit the hedgehog signaling pathway, a unique feature that is being explored for potential cancer therapy .
Propiedades
Fórmula molecular |
C35H38Cl2N8O4 |
|---|---|
Peso molecular |
705.6 g/mol |
Nombre IUPAC |
2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1 |
Clave InChI |
VHVPQPYKVGDNFY-AVQIMAJZSA-N |
SMILES isomérico |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES canónico |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-{2-[(3aR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-2-oxoethyl}piperidin-4-yl)-N-methyl-2-oxoindoline-5-carboxamide](/img/structure/B10825834.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride](/img/structure/B10825840.png)
![N-[4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825847.png)
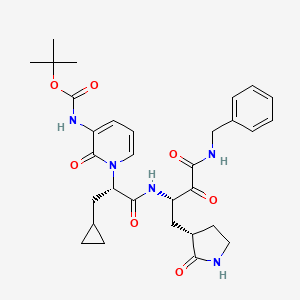
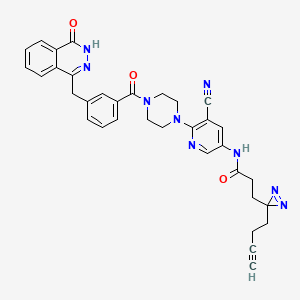

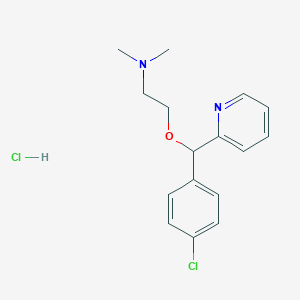

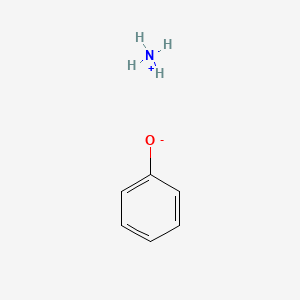
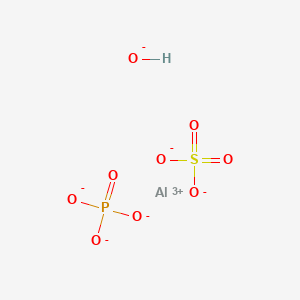
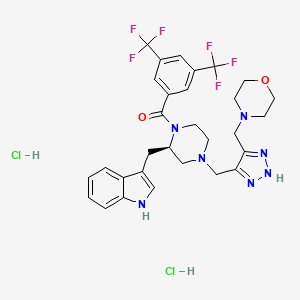
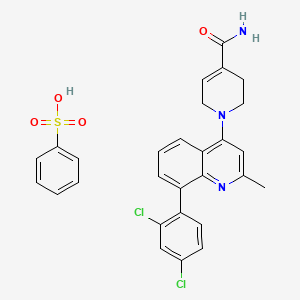
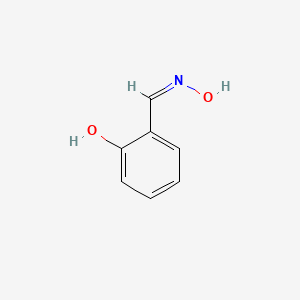
![4-Phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one](/img/structure/B10825924.png)
